(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Description
(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a benzodioxin moiety, and various functional groups
Properties
IUPAC Name |
(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14-12-19(7-5-18(14,20)6-8-21-2)13-15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,14,20H,5-10,12-13H2,1-2H3/t14-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKZLPEDMNGPG-RDTXWAMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodioxin moiety, and the addition of functional groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxin Moiety: This step may involve the use of reagents such as catechol and formaldehyde under acidic conditions.
Addition of Functional Groups: The methoxyethyl and methyl groups can be introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol may have potential therapeutic applications. It could be investigated for its pharmacological properties, such as its ability to modulate specific receptors or enzymes.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its functional groups make it versatile for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol include other piperidine derivatives and benzodioxin-containing molecules. Examples include:
- (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-hydroxyethyl)-3-methylpiperidin-4-ol
- (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-ethoxyethyl)-3-methylpiperidin-4-ol
Uniqueness
The uniqueness of (3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
